Butyl 2-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]benzoate
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Overview
Description
Butyl 2-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]benzoate typically involves the esterification of the corresponding carboxylic acid with butanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Butyl 2-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Butyl 2-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Another ester with similar structural features but different alkyl groups.
Methyl acetate: A simpler ester with different functional groups.
Isopropyl butyrate: An ester with a different alkyl chain length and structure.
Uniqueness
Butyl 2-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to other esters.
Properties
Molecular Formula |
C25H22N2O3S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
butyl 2-[[2-(2-cyanophenyl)sulfanylbenzoyl]amino]benzoate |
InChI |
InChI=1S/C25H22N2O3S/c1-2-3-16-30-25(29)19-11-5-7-13-21(19)27-24(28)20-12-6-9-15-23(20)31-22-14-8-4-10-18(22)17-26/h4-15H,2-3,16H2,1H3,(H,27,28) |
InChI Key |
FLUTWNFHMUHCKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N |
Origin of Product |
United States |
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